molecular formula C14H17N5O4 B2913454 ethyl 4-((4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)amino)-4-oxobutanoate CAS No. 1396879-94-9

ethyl 4-((4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)amino)-4-oxobutanoate

Cat. No.: B2913454
CAS No.: 1396879-94-9
M. Wt: 319.321
InChI Key: WVBWLUQHINYBGU-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)amino)-4-oxobutanoate is a synthetic organic compound featuring a tetrazole ring substituted with a methyl and oxo group, linked via a phenylamino bridge to an ethyl 4-oxobutanoate moiety. The tetrazole ring, a nitrogen-rich heterocycle, is known for its bioisosteric properties, often serving as a carboxylic acid surrogate to enhance metabolic stability in drug design .

Properties

IUPAC Name

ethyl 4-[4-(4-methyl-5-oxotetrazol-1-yl)anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c1-3-23-13(21)9-8-12(20)15-10-4-6-11(7-5-10)19-14(22)18(2)16-17-19/h4-7H,3,8-9H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBWLUQHINYBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)amino)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring and subsequent coupling with other functional groups to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)amino)-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-((4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)amino)-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-((4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name (CAS/Identifier) Key Structural Features Heterocyclic Component Functional Groups Synthesis Reagents (if available)
Ethyl 4-((4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)amino)-4-oxobutanoate (Target) Tetrazole (methyl, oxo), phenylamino, ethyl ester Tetrazole (1H-tetrazol-1-yl) Ester, amide, ketone Not explicitly stated (likely EDCI/HOBT)
Methyl 4-(3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoate (26) Pyrazole, quinoline, chloro, fluoro substituents Pyrazole, quinoline Ester, amide, ketone, halogen (Cl, F) EDCI, HOBT, TEA, DCM
Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate Thiadiazole (methyl), thioether linkage Thiadiazole Ester, thioether, ketone Not explicitly stated
4-(4-Ethoxyphenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid (CAS 215190-25-3) Pyrazolone, ethoxyphenyl, carboxylic acid Pyrazole (pyrazolone) Carboxylic acid, ketone, ether Not explicitly stated

Key Differences and Implications

Heterocyclic Components
  • Tetrazole (Target Compound) : The 1H-tetrazole ring is highly polar and acidic (pKa ~4–5), making it a bioisostere for carboxylic acids. This enhances solubility in physiological environments and resistance to enzymatic degradation .
  • Thiadiazole () : The sulfur atom in thiadiazole increases lipophilicity and may alter electronic distribution, affecting binding to sulfur-rich enzymatic pockets.
  • Pyrazolone () : The pyrazolone ring (a cyclic ketone) introduces additional hydrogen-bond acceptor sites, which may enhance interactions with polar protein residues.
Substituent Effects
  • Thioether Linkage () : The thioether group may improve membrane permeability due to increased lipophilicity but could also introduce susceptibility to oxidative metabolism.
Functional Group Variations
  • Ester vs. Carboxylic Acid : The target compound’s ethyl ester enhances lipophilicity compared to the carboxylic acid in , which would ionize at physiological pH, improving water solubility but reducing passive diffusion.

Biological Activity

The compound ethyl 4-((4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)amino)-4-oxobutanoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C16H18N4O4\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{4}

This compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have shown effectiveness against various bacterial strains. One study highlighted the synthesis of 3-chloro-4-substituted phenyl-1H-tetrazole derivatives, which demonstrated promising antibacterial activity comparable to standard antibiotics . The presence of the tetrazole ring in this compound likely contributes to its antimicrobial efficacy.

The mechanisms through which tetrazole derivatives exert their biological effects often involve interaction with key cellular pathways. For instance, some compounds inhibit enzymes crucial for cell proliferation or induce apoptosis in cancer cells. The presence of functional groups such as amines and carbonyls in this compound may facilitate such interactions.

Study on Antimicrobial Efficacy

In a recent study focusing on the synthesis and biological evaluation of tetrazole derivatives, researchers found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study employed both in vitro assays and molecular docking simulations to elucidate the binding affinities of these compounds to bacterial targets .

Anticancer Evaluation

Another notable investigation involved testing the cytotoxic effects of various tetrazole derivatives on human cancer cell lines. The results indicated that modifications to the phenyl substituents significantly influenced the compounds' IC50 values across different cell lines. This suggests that this compound may also exhibit variable potency depending on its structural modifications .

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